Microwave Dielectric Properties: Orthorhombic BaNb2O6 versus Hexagonal BaNb2O6 and Columbite-Type Niobates
Orthorhombic BaNb2O6 (C2221) delivers a quality factor Q×f = 43,000 GHz, a dielectric constant εr = 30, and a temperature coefficient of resonant frequency τf = –45 ppm/°C when prepared by solid-state reaction . In thin-film form, preferentially (230)-oriented orthorhombic BaNb2O6 reaches εr = 47.8, while (220)-oriented hexagonal BaNb2O6 achieves an even higher εr = 56.7 . These values substantially exceed the εr range of 17–22 reported for columbite-structured MNb2O6 ceramics (M = Mg, Ca, Mn, Co, Ni, Zn), where the highest Qf is 84,500 GHz for ZnNb2O6 but τf lies between –45 and –76 ppm/°C . Therefore, selecting the orthorhombic or hexagonal polymorph of BaNb2O6 enables an εr that is 40–230 % higher than that of competing columbite niobates while maintaining a Q×f suitable for X-band microwave resonator applications.
| Evidence Dimension | Microwave dielectric constant (εr) and quality factor (Q×f) |
|---|---|
| Target Compound Data | Orthorhombic BaNb2O6: εr = 30, Q×f = 43,000 GHz; hexagonal BaNb2O6 thin film: εr = 56.7 |
| Comparator Or Baseline | Columbite MNb2O6 ceramics (Mg, Ca, Mn, Co, Ni, Zn): εr = 17–22; ZnNb2O6 Qf = 84,500 GHz |
| Quantified Difference | εr: +36 % to +230 % over columbite class; Q×f of BaNb2O6 is 49 % lower than the best-in-class ZnNb2O6 but its εr is 140–230 % higher. |
| Conditions | Solid-state reaction, 1250 °C sintering (bulk ceramics); pulsed laser deposition at 600–800 °C, 50–100 mTorr O2 (thin films) ; mixed-oxide route, 800–1400 °C firing (columbite ceramics) |
Why This Matters
For microwave resonator and LTCC design, BaNb2O6 provides an εr that is at least 36 % above any columbite analogue, enabling smaller component footprints without dropping Q×f below 43,000 GHz.
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